Osmium(4+) potassium cyanide (1/1/5)

Description

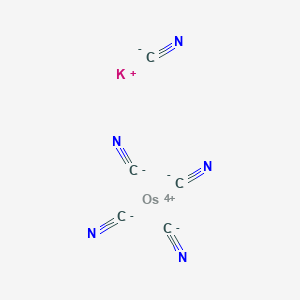

Osmium(4+) potassium cyanide (1/1/5), with the inferred chemical formula K[Os(CN)₅], is a coordination compound comprising osmium in the +4 oxidation state, coordinated by five cyanide ligands, and balanced by a potassium cation. This compound is structurally distinct due to its rare pentacyano coordination geometry, deviating from the more common hexacyano complexes (e.g., K₄[Fe(CN)₆]).

Properties

CAS No. |

38192-69-7 |

|---|---|

Molecular Formula |

C5KN5Os |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

potassium;osmium(4+);pentacyanide |

InChI |

InChI=1S/5CN.K.Os/c5*1-2;;/q5*-1;+1;+4 |

InChI Key |

BWOQOQFSLPWEIS-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Os+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of osmium(4+) potassium cyanide (1/1/5) typically involves the reaction of osmium tetroxide with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, where osmium tetroxide is reduced, and cyanide ions coordinate with the osmium center. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of osmium compounds often involves the extraction of osmium from platinum ores, followed by purification and chemical reactions to obtain specific osmium complexes. The production of osmium(4+) potassium cyanide (1/1/5) would follow similar steps, with additional purification stages to ensure the removal of impurities and the stabilization of the compound.

Chemical Reactions Analysis

Types of Reactions

Osmium(4+) potassium cyanide (1/1/5) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of osmium.

Reduction: It can be reduced to lower oxidation states, such as osmium(2+).

Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving osmium(4+) potassium cyanide (1/1/5) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium tetroxide, while reduction reactions may produce osmium(2+) complexes.

Scientific Research Applications

Osmium(4+) potassium cyanide (1/1/5) has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, such as dihydroxylation of alkenes.

Biology: Employed in electron microscopy for staining biological samples due to its ability to bind to lipids.

Medicine: Investigated for potential anticancer properties, particularly in targeting specific cellular pathways.

Industry: Utilized in the production of fine chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of osmium(4+) potassium cyanide (1/1/5) involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with cellular components, such as proteins and nucleic acids, leading to specific biochemical effects. The compound’s ability to form stable complexes with cyanide ions also plays a crucial role in its reactivity and applications.

Comparison with Similar Compounds

Oxidation State and Electronic Configuration

- K[Os(CN)₅] (Target Compound) : Os⁴⁺ (d⁴ configuration). Likely exhibits paramagnetic behavior due to unpaired d-electrons in an octahedral or trigonal bipyramidal geometry .

- K₂[OsO₂(CN)₄] : Os⁶⁺ (d² configuration). This hexavalent osmium complex, synthesized from OsO₄ and excess KCN, adopts a low-spin octahedral geometry with two oxo and four cyanide ligands. Its instability in pure form limits practical applications .

- K₄[Fe(CN)₆]: Fe²⁺ (d⁶ configuration). A diamagnetic hexacyano complex with octahedral geometry, widely used in electroplating and as a redox indicator.

Table 1: Oxidation State and Geometry Comparison

| Compound | Oxidation State | Geometry | Spin State |

|---|---|---|---|

| K[Os(CN)₅] | +4 | Pentacyano | Likely high-spin |

| K₂[OsO₂(CN)₄] | +6 | Octahedral (O/CN) | Low-spin |

| K₄[Fe(CN)₆] | +2 | Octahedral | Low-spin |

Ligand Composition and Stability

- K[Os(CN)₅]: The absence of oxo ligands distinguishes it from K₂[OsO₂(CN)₄]. The pentacyano coordination may reduce thermodynamic stability compared to hexacyano systems due to lower ligand-field stabilization energy.

- K₂[OsO₂(CN)₄] : Oxo ligands enhance Lewis acidity, making the complex prone to hydrolysis. Its instability in aqueous solutions precludes isolation in pure form .

- KCN : A simple ionic salt with high water solubility. Reacts violently with acids to release HCN gas, requiring stringent storage protocols .

Table 2: Stability and Reactivity

| Compound | Key Ligands | Stability | Reactivity with Acids |

|---|---|---|---|

| K[Os(CN)₅] | CN⁻ | Moderate (inferred) | Potential HCN release |

| K₂[OsO₂(CN)₄] | O²⁻, CN⁻ | Low | Decomposes to OsO₄ |

| KCN | CN⁻ | High (dry) | Releases HCN gas |

Toxicity and Handling Requirements

- K[Os(CN)₅] : Expected to exhibit dual toxicity from cyanide ions and osmium. Comparable to sodium cyanide (LD₅₀: 5–10 mg/kg in rats) but with added risks from osmium’s oxidative byproducts .

- OsO₄ : Extremely toxic (LD₅₀: 14 mg/kg in rats), causing severe respiratory and ocular damage. Requires sealed handling systems .

- KCN : Acute toxicity mandates secondary containment, fume hoods, and avoidance of acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.